molecular formula C14H18ClNO B8359457 6-Benzyl-6-aza-spiro[2.5]octan-4-one hydrochloride

6-Benzyl-6-aza-spiro[2.5]octan-4-one hydrochloride

Katalognummer: B8359457
Molekulargewicht: 251.75 g/mol
InChI-Schlüssel: WDBAVSKPRYVIPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzyl-6-aza-spiro[2.5]octan-4-one hydrochloride is a useful research compound. Its molecular formula is C14H18ClNO and its molecular weight is 251.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H18ClNO

Molekulargewicht

251.75 g/mol

IUPAC-Name

6-benzyl-6-azaspiro[2.5]octan-8-one;hydrochloride

InChI

InChI=1S/C14H17NO.ClH/c16-13-11-15(9-8-14(13)6-7-14)10-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H

InChI-Schlüssel

WDBAVSKPRYVIPB-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CCN(CC2=O)CC3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

10.8 g (24.4 mmol, 1 equiv.) 1-[2-(benzyl-tert-butoxycarbonylmethyl-amino)-ethyl]-cyclopropanecarboxylic acid tert-butyl ester were dissolved in 35 ml tetrahydrofuran. 50 ml (2.05 equiv.) 1 M lithium hexamethyldisilazanide solution in tetrahydrofuran were added dropwise over 2.5 h maintaining the temperature between 20° C. and 25° C. After 2 h at room temperature (IPC by HPLC), the reaction mixture (containing the lithium salt of 6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-ene-5-carboxylic acid tert-butyl ester) was cooled to −10° C. (ice ethanol cooling bath) and 75 ml 1 M aq. sulfuric acid solution were added (temperature increased to 2° C.). The reaction mixture was warmed to room temperature and the tetrahydrofuran removed under reduced pressure at 40° C. The resulting reaction mixture was heated to 40° C. for 1 h, was stirred 15 h at room temperature and an additional 3 h at 40° C. to complete the reaction (IPC by GC; intermediate 6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-ene-5-carboxylic acid tert-butyl ester is hydrolyzed and decarboxylation follows). The reaction mixture was cooled to 0° C. and was neutralized to pH 7.4 by addition of 10 ml 2 M aq. sodium hydroxide solution and 50 ml 1M aq. sodium hydrogencarbonate solution were added, setting the pH to 9.4. The crude solution was extracted with tert-butyl methyl ether and ethyl acetate. The organic phases were combined, dried over sodium sulfate and filtered over a plug of SiO2. The solution was concentrated under reduced pressure (45° C./20 mbar) to give 4.56 g of the crude product as free base. The crude oil was dissolved in 8 ml ethyl acetate, cooled to 0° C. and 5.1 ml hydrogen chloride solution (4.3 M in ethyl acetate) were added dropwise (exotherm 2° C. to 18° C.). The reaction mixture was stirred overnight at room temperature (gummy crystals) and filtered. The filter cake was washed with 10 ml ethyl acetate and dried under reduced pressure until constant weight to give 4.54 g of the title compound as off-white crystals (74% yield).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
1-[2-(benzyl-tert-butoxycarbonylmethyl-amino)-ethyl]-cyclopropanecarboxylic acid tert-butyl ester
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-ene-5-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
reactant
Reaction Step Six
Name
6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-ene-5-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
reactant
Reaction Step Eight
Quantity
50 mL
Type
reactant
Reaction Step Eight
Yield
74%

Synthesis routes and methods II

Procedure details

10.8 g (24.4 mmol, 1 eq.) 1-[2-(benzyl-tert-butoxycarbonylmethyl-amino)-ethyl]-cyclopropanecarboxylic acid tert-butyl ester were dissolved in 35 ml THF. 50 ml (2.05 eq.) 1 M lithium hexamethyldisilazanide solution in THF were added dropwise over 2.5 h maintaining the temperature between 20° C. and 25° C. After 2 h at RT (IPC by HPLC), the reaction mixture (containing the lithium salt of 6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-enc-5-carboxylic acid tert-butyl ester) was cooled to −10° C. (ice EtOH cooling bath) and 75 ml 1 M aq. sulfuric acid solution were added (temperature increased to 2° C.). The reaction mixture was warmed to RT and the THF removed under reduced pressure at 40° C. The resulting reaction mixture was heated to 40° C. for 1 h, was stirred 15 h at RT and an additional 3 h at 40° C. to complete the reaction (IPC by GC; intermediate 6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-ene-5-carboxylic acid tert-butyl ester is hydrolyzed and decarboxylation follows). The reaction mixture was cooled to 0° C. and was neutralized to pH 7.4 by addition of 10 ml 2 M aq. sodium hydroxide solution and 50 ml 1M aq. NaHCO3 solution were added, setting the pH to 9.4. The crude solution was extracted with TBME and EtOAc. The organic phases were combined, dried over sodium sulfate and filtered over a plug of SiO2. The solution was concentrated under reduced pressure (45° C./20 mbar) to give 4.56 g of the crude product as free base. The crude oil was dissolved in 8 ml EtOAc, cooled to 0° C. and 5.1 ml HCl solution (4.3 M in EtOAc) were added dropwise (exotherm 2° C. to 18° C.). The reaction mixture was stirred overnight at RT (gummy crystals) and filtered. The filter cake was washed with 10 ml EtOAc and dried under reduced pressure until constant weight to give 4.54 g of the title compound as off-white crystals (74% yield).
Name
Quantity
5.1 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
1-[2-(benzyl-tert-butoxycarbonylmethyl-amino)-ethyl]-cyclopropanecarboxylic acid tert-butyl ester
Quantity
10.8 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-enc-5-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
reactant
Reaction Step Six
Name
6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-ene-5-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
reactant
Reaction Step Eight
Quantity
50 mL
Type
reactant
Reaction Step Eight
Yield
74%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.